N'-[(E)-(5-chloro-2-nitrophenyl)methylidene]dodecanehydrazide
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Overview
Description
N’~1~-[(E)-1-(5-CHLORO-2-NITROPHENYL)METHYLIDENE]DODECANOHYDRAZIDE is a complex organic compound characterized by the presence of a chlorinated nitrophenyl group and a dodecanohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-CHLORO-2-NITROPHENYL)METHYLIDENE]DODECANOHYDRAZIDE typically involves the condensation of 5-chloro-2-nitrobenzaldehyde with dodecanohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-CHLORO-2-NITROPHENYL)METHYLIDENE]DODECANOHYDRAZIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The hydrazide moiety can be oxidized to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydroxide, ethanol.
Oxidation: Potassium permanganate, acidic medium.
Major Products
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxides and other oxidized products.
Scientific Research Applications
N’~1~-[(E)-1-(5-CHLORO-2-NITROPHENYL)METHYLIDENE]DODECANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(5-CHLORO-2-NITROPHENYL)METHYLIDENE]DODECANOHYDRAZIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their function. The hydrazide moiety can form stable complexes with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(5-BROMO-2-NITROPHENYL)METHYLIDENE]DODECANOHYDRAZIDE
- N’~1~-[(E)-1-(5-CHLORO-2-NITROPHENYL)METHYLIDENE]OCTANOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(5-CHLORO-2-NITROPHENYL)METHYLIDENE]DODECANOHYDRAZIDE is unique due to its specific combination of a chlorinated nitrophenyl group and a long-chain dodecanohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H28ClN3O3 |
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Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-nitrophenyl)methylideneamino]dodecanamide |
InChI |
InChI=1S/C19H28ClN3O3/c1-2-3-4-5-6-7-8-9-10-11-19(24)22-21-15-16-14-17(20)12-13-18(16)23(25)26/h12-15H,2-11H2,1H3,(H,22,24)/b21-15+ |
InChI Key |
NFLGUUMELOGLBD-RCCKNPSSSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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